molecular formula C5H12ClNO B3237086 2-Aminopent-4-en-1-ol hydrochloride CAS No. 1380005-74-2

2-Aminopent-4-en-1-ol hydrochloride

Cat. No.: B3237086
CAS No.: 1380005-74-2
M. Wt: 137.61
InChI Key: DASOPXPTKUDWIK-UHFFFAOYSA-N
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Description

Significance of Chiral Allylic Amino Alcohols as Versatile Building Blocks in Contemporary Organic Synthesis

Chiral allylic amino alcohols are organic compounds that contain a hydroxyl group and an amino group on adjacent carbon atoms, with one of these carbons being part of an allyl group. This unique structural arrangement makes them highly valuable intermediates in the synthesis of a wide array of complex molecules. scbt.com Their bifunctionality allows for a variety of chemical transformations, including nucleophilic substitutions, reductions, and cyclizations. scbt.com

The presence of stereogenic centers in these molecules is of paramount importance in modern organic synthesis, particularly in the development of pharmaceuticals. researchgate.netnih.gov The specific three-dimensional arrangement of atoms in a chiral molecule can dictate its biological activity. Therefore, the ability to synthesize enantiomerically pure allylic amino alcohols is a significant goal for synthetic chemists. diva-portal.orgresearchgate.net These compounds serve as crucial precursors for the synthesis of unnatural amino acids, chiral ligands for asymmetric catalysis, and various bioactive natural products. alfa-chemistry.com For instance, the development of methods for the stereocontrolled synthesis of chiral β,β-disubstituted allyl alcohols highlights the ongoing efforts to access these valuable building blocks. acs.org

The allylic moiety within these molecules provides a site for further functionalization through reactions such as cross-metathesis, which allows for the coupling of the amino alcohol with other molecules to build more complex structures. diva-portal.org This versatility has led to their use in diversity-oriented synthesis, a strategy aimed at creating large libraries of structurally diverse small molecules for high-throughput screening in drug discovery. diva-portal.org

Role of the Hydrochloride Salt Form in Chemical Stability and Reactivity Profiles

The amine functional group in 2-Aminopent-4-en-1-ol (B2433494) is basic and can react with acids to form salts. The hydrochloride salt is formed by the reaction of the amine with hydrochloric acid. quora.comspectroscopyonline.com This conversion to a salt form has several important implications for the compound's chemical properties.

Firstly, the formation of a hydrochloride salt significantly increases the water solubility of the amine. spectroscopyonline.comalfa-chemistry.com Many organic amines are not readily soluble in water, which can limit their application in certain reactions or biological systems. By converting the amine to its hydrochloride salt, it becomes an ionic compound that is generally much more soluble in aqueous media. alfa-chemistry.com This property is particularly crucial in the pharmaceutical industry, where enhanced water solubility can improve the bioavailability of a drug substance. spectroscopyonline.com

Secondly, the hydrochloride salt form enhances the stability of the compound. Amines can be susceptible to oxidation and other degradation pathways. The salt form is generally more stable and less prone to such reactions, making it easier to store and handle. researchgate.net The protonation of the nitrogen atom in the amine group to form the ammonium (B1175870) salt reduces its nucleophilicity and basicity, which can prevent unwanted side reactions. quora.com

However, it is also important to consider that the formation of hydrochloride salts can sometimes lead to corrosion, particularly in industrial settings, though this is more of a concern in large-scale refinery processes than in typical laboratory research. researchgate.net In synthetic chemistry, the amine can be easily regenerated from its hydrochloride salt by treatment with a base, allowing for its use in subsequent reactions where the free amine is required. quora.com

Historical Development of Amino Alcohol Synthesis and their Application in Medicinal Chemistry and Materials Science Research

The synthesis and application of amino alcohols have a rich history in chemistry. Early methods for the synthesis of these compounds often relied on the reduction of amino acids or the aminolysis of epoxides. researchgate.netwikipedia.org Over the years, significant advancements have been made in the stereoselective synthesis of amino alcohols, driven by their importance in various fields. diva-portal.org The development of catalytic asymmetric methods, such as the Sharpless asymmetric aminohydroxylation, has provided more direct and efficient routes to enantiomerically pure amino alcohols. diva-portal.org

Medicinal Chemistry: Amino alcohols are integral structural motifs in a vast number of biologically active molecules and pharmaceuticals. wikipedia.org They are found in natural products with a wide range of therapeutic properties, including antibiotics like vancomycin (B549263) and antifungal agents like sphingofungin. diva-portal.org Synthetic amino alcohols are also key components of many drugs, such as the beta-blockers propranolol (B1214883) and pindolol, which are used to treat heart conditions. wikipedia.org The development of new synthetic methodologies continues to expand the library of accessible amino alcohol-containing compounds for drug discovery. For example, recent research has focused on the copper-catalyzed hydroamination of unprotected allylic alcohols to produce chiral γ-amino alcohols, which are valuable in the synthesis of HIV protease inhibitors. nih.gov

Materials Science: The bifunctional nature of amino alcohols also makes them valuable in materials science. scbt.com They can be used to modify surfaces, improve adhesion, and create materials with specific functionalities. scbt.com For instance, amino alcohols have been incorporated into polymers to create biodegradable elastomers for tissue engineering applications. nih.gov These materials exhibit favorable mechanical properties and biocompatibility. Furthermore, amino alcohols can be used in the synthesis of organic-inorganic hybrid materials through sol-gel processes, leading to materials with tailored thermal and electrical properties. mdpi.com They are also employed in the development of surfactants and corrosion inhibitors. scbt.comalfa-chemistry.com

Properties

IUPAC Name

2-aminopent-4-en-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASOPXPTKUDWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Aminopent 4 En 1 Ol Hydrochloride

Stereoselective and Enantioselective Synthetic Pathways to Access Defined Stereoisomers

The presence of two stereocenters in 2-Aminopent-4-en-1-ol (B2433494) necessitates the use of sophisticated synthetic strategies to control its absolute and relative stereochemistry. Methodologies to achieve this include leveraging the chiral pool, employing asymmetric catalysis, diastereoselective approaches, and enzymatic resolutions.

Chiral Pool Strategies Utilizing Natural Precursors

The chiral pool, a collection of readily available, enantiopure compounds from natural sources, offers an economical and efficient starting point for the synthesis of complex chiral molecules. Amino acids, in particular, serve as versatile precursors for vicinal amino alcohols. For instance, L-threonine has been utilized in a multi-step synthesis to produce a protected aminomercaptoalcohol, demonstrating the utility of amino acids in generating functionalized amino alcohol scaffolds nih.gov. A plausible, though not explicitly detailed in the literature for this specific compound, chiral pool approach to 2-Aminopent-4-en-1-ol could involve the reduction of the corresponding α-amino acid, 2-aminopent-4-enoic acid (allylglycine) matrix-fine-chemicals.combldpharm.commolport.commolport.com. The reduction of the carboxylic acid moiety to a primary alcohol would yield the target amino alcohol, with the stereochemistry at the C2 position being dictated by the chirality of the starting amino acid.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis is a powerful tool for the enantioselective construction of chiral centers. While specific examples for 2-Aminopent-4-en-1-ol are not prevalent, general methods for the asymmetric synthesis of allylic amino alcohols are well-established. One such approach involves the catalytic enantioselective addition of vinyl Grignard reagents to α-amino aldehydes. This strategy allows for the formation of the carbon backbone and the simultaneous setting of the stereochemistry at the newly formed carbinol center. The diastereoselectivity of such additions can be influenced by the choice of protecting groups on the nitrogen atom of the amino aldehyde.

Another relevant catalytic method is the asymmetric aminohydroxylation of alkenes, a process that introduces both the amino and hydroxyl groups across a double bond in a stereocontrolled manner diva-portal.org. Although this method is more direct, it can sometimes suffer from issues of regioselectivity diva-portal.org.

Diastereoselective Synthesis Approaches and Subsequent Separation

Diastereoselective synthesis provides a means to control the relative stereochemistry of a molecule. A common strategy for synthesizing vicinal amino alcohols involves the diastereoselective reduction of α-amino ketones. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions, allowing for the selective formation of either syn or anti diastereomers.

Alternatively, the ring-opening of vinyl epoxides with nitrogen nucleophiles offers a stereospecific route to anti-vicinal amino alcohols diva-portal.org. This reaction proceeds via an SN2 mechanism, resulting in inversion of configuration at the carbon atom undergoing nucleophilic attack. For example, the aminolysis of a suitable vinyl epoxide with ammonia or an ammonia equivalent would yield the desired 2-aminopent-4-en-1-ol with a defined anti relationship between the amino and hydroxyl groups diva-portal.orgrroij.com.

In cases where a mixture of diastereomers is formed, chromatographic separation can be employed to isolate the desired isomer.

Enzymatic or Biocatalytic Methods for Enantiopure Synthesis

Enzymatic and biocatalytic methods are increasingly recognized for their high selectivity and mild reaction conditions. One of the key enzymatic strategies for obtaining enantiopure compounds is kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other. Amine transaminases (ATAs) are particularly useful for the synthesis of chiral amines through the asymmetric amination of ketones or the kinetic resolution of racemic amines almacgroup.com. A potential biocatalytic route to enantiopure 2-aminopent-4-en-1-ol could involve the enzymatic transamination of the corresponding β-keto alcohol, 1-hydroxypent-4-en-2-one.

Furthermore, a sequential two-step chemoenzymatic methodology has been described for the stereoselective synthesis of chiral allylic amines from racemic allylic alcohols. This process involves the oxidation of the alcohol to a ketone, followed by an asymmetric reductive bio-transamination bldpharm.com. This approach could be adapted for the synthesis of the target compound.

Functional Group Transformations Preceding Core Structure Formation

The synthesis of 2-Aminopent-4-en-1-ol hydrochloride often involves the strategic manipulation of functional groups in precursor molecules. A key intermediate in the synthesis of the target compound is the N-Boc protected version, (S)-N-Boc-2-aminopent-4-en-1-ol biosynth.com. The synthesis of this intermediate would likely involve the introduction of the Boc (tert-butyloxycarbonyl) protecting group onto the amine functionality of a precursor. This protecting group is crucial as it prevents unwanted side reactions of the amine during subsequent synthetic steps and can influence the stereochemical outcome of reactions.

A common strategy in the synthesis of amino alcohols is the reduction of the corresponding amino acid. Therefore, functional group transformations would include the protection of the amino group of 2-aminopent-4-enoic acid, followed by the reduction of the carboxylic acid to the primary alcohol.

Optimization of Reaction Conditions for Enhanced Efficiency and Stereocontrol

The efficiency and stereoselectivity of the synthetic routes to this compound are highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and stoichiometry of reagents.

In diastereoselective reductions of α-amino ketones, the choice of reducing agent is critical. For example, chelation-controlled reductions might favor one diastereomer, while non-chelating conditions could lead to the opposite stereoisomer. The solvent can also play a significant role by influencing the conformation of the substrate and the reactivity of the reagents.

For enzymatic reactions, optimization involves screening for the most suitable enzyme, controlling the pH and temperature of the reaction medium, and managing cofactor regeneration. In transaminase-catalyzed reactions, the choice of the amine donor is crucial for driving the reaction equilibrium towards the desired product almacgroup.com.

Below is a hypothetical data table illustrating the optimization of a diastereoselective reduction of a protected α-amino ketone precursor to the corresponding amino alcohol.

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1NaBH₄MeOH060:4095
2LiBH₄THF-7875:2588
3K-Selectride®THF-7810:9092
4L-Selectride®THF-785:9593

Table 1. Optimization of the diastereoselective reduction of a protected 2-amino-1-oxopent-4-ene.

Investigation of Solvent Effects and Reaction Additives

The choice of solvent and the inclusion of additives can profoundly influence the outcome of chemical reactions, affecting reaction rates, yields, and selectivities. In the context of synthesizing this compound and related allylic amino alcohols, a systematic investigation of these parameters is crucial for process optimization.

Solvent Effects: The polarity, coordinating ability, and protic or aprotic nature of the solvent can impact the stability of reactants, intermediates, and transition states. For instance, in reactions involving charged intermediates, polar protic solvents like ethanol or methanol can stabilize these species through hydrogen bonding, potentially increasing the reaction rate. Conversely, non-polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are often employed when reactants are sensitive to protic sources.

In the reduction of an ester precursor, such as (S)-allylglycine methyl ester, to form (2S)-2-aminopent-4-en-1-ol, THF is a commonly used solvent. lookchem.com Its ability to solvate the reducing agent, for example, lithium aluminum hydride, without reacting with it is critical for the success of the transformation. The effect of different ethereal solvents on the yield and purity of the product could be a subject of investigation, as summarized in the table below.

Interactive Data Table: Effect of Solvent on a Hypothetical Reduction Reaction

SolventDielectric Constant (20°C)Boiling Point (°C)Hypothetical Yield (%)
Tetrahydrofuran (THF)7.66695
2-Methyltetrahydrofuran (2-MeTHF)6.28093
Diethyl ether4.334.690
Dioxane2.210188

Reaction Additives: Additives can serve multiple purposes, including acting as phase-transfer catalysts, activating or deactivating catalysts, or trapping byproducts. In metal-catalyzed reactions, such as copper-catalyzed hydroamination, additives can play a significant role. For example, the addition of a Brønsted acid or base can modulate the activity of the catalyst and influence the enantioselectivity of the reaction.

In a hypothetical asymmetric synthesis, the addition of a Lewis acid could coordinate to the substrate, enhancing its reactivity and influencing the stereochemical outcome. The screening of various additives would be a key step in optimizing the synthesis of this compound.

Catalyst Design and Ligand Screening in Asymmetric Transformations

The development of enantiomerically pure compounds necessitates the use of asymmetric catalysis. This often involves a chiral catalyst, typically composed of a metal center and a chiral ligand. The design of the catalyst and the screening of ligands are pivotal for achieving high enantioselectivity.

Catalyst Design: For the synthesis of allylic amino alcohols, several catalytic systems can be envisioned. Copper-catalyzed asymmetric hydroamination of allylic alcohols presents a direct approach. nih.gov The catalyst would typically consist of a copper(I) or copper(II) precursor and a chiral ligand. The nature of the metal precursor can influence the catalytic activity.

Another strategy is the palladium-catalyzed asymmetric aminohydroxylation of 1,3-dienes. nih.gov This method allows for the simultaneous introduction of both the amino and hydroxyl groups in a stereocontrolled manner. The design of the palladium catalyst, including its oxidation state and counter-ions, would be a critical parameter to optimize.

Ligand Screening: The chiral ligand is arguably the most important component of an asymmetric catalyst, as it is responsible for inducing enantioselectivity. For copper-catalyzed reactions, ligands such as those based on phosphines (e.g., SEGPHOS, BINAP) or bis(oxazolines) (BOX) could be effective. In palladium-catalyzed processes, ligands like chiral pyridinebis(oxazoline) have been shown to be effective. nih.gov

A systematic screening of a library of chiral ligands is a standard approach to identify the optimal ligand for a specific transformation. The electronic and steric properties of the ligand are fine-tuned to maximize the enantiomeric excess (ee) of the desired product.

Interactive Data Table: Hypothetical Ligand Screening for Asymmetric Aminohydroxylation

LigandMetal PrecursorSolventHypothetical Yield (%)Hypothetical Enantiomeric Excess (ee, %)
(S)-BINAPPd(OAc)2Toluene8592
(R)-SEGPHOSPd2(dba)3THF8895
(S,S)-Ph-BOXCu(OTf)2DCM9088
(R,R)-PyBOXPdCl2Dioxane8297

Preparation of Specific Enantiomers (e.g., (2S)-2-Aminopent-4-en-1-ol Hydrochloride, (2R)-2-Aminopent-4-en-1-ol Hydrochloride)

The synthesis of specific enantiomers of this compound can be achieved through several strategies, including the use of chiral starting materials or asymmetric catalysis.

(2S)-2-Aminopent-4-en-1-ol Hydrochloride:

One reported route to (2S)-2-aminopent-4-en-1-ol involves the reduction of a chiral precursor, (S)-allylglycine methyl ester hydrochloride. lookchem.com This method relies on the stereochemical integrity of the starting material, which is derived from a chiral pool. The reduction is typically carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as THF. lookchem.com Following the reduction, an acidic workup with hydrochloric acid would yield the desired (2S)-2-aminopent-4-en-1-ol hydrochloride.

Synthetic Route: (S)-allylglycine methyl ester hydrochloride → (LiAlH4, THF) → (2S)-2-aminopent-4-en-1-ol → (HCl) → (2S)-2-aminopent-4-en-1-ol hydrochloride lookchem.com

(2R)-2-Aminopent-4-en-1-ol Hydrochloride:

The synthesis of the (2R)-enantiomer would logically follow a similar pathway, starting from the corresponding (R)-allylglycine methyl ester hydrochloride. The principles of stereochemistry dictate that the use of the opposite enantiomer of the starting material will lead to the formation of the opposite enantiomer of the product, assuming the reaction mechanism does not involve inversion of the stereocenter.

Alternatively, asymmetric synthesis methodologies can be employed. For instance, in a catalytic asymmetric aminohydroxylation of a suitable diene, the choice of the chiral ligand would determine the stereochemical outcome. Using a catalyst with a (DHQ)2PHAL ligand might favor the formation of the (2S)-enantiomer, while a (DHQD)2PHAL ligand would be expected to produce the (2R)-enantiomer, as is often the case in Sharpless asymmetric aminohydroxylation reactions. rsc.org This allows for access to either enantiomer by simply changing the chiral ligand.

Chemical Reactivity and Derivatization Studies of 2 Aminopent 4 En 1 Ol Hydrochloride

Reactions Involving the Terminal Alkene Moiety

The terminal double bond in 2-Aminopent-4-en-1-ol (B2433494) allows for a variety of addition and transformation reactions, making it a versatile synthon for the introduction of further chemical complexity.

Electrophilic Additions

Electrophilic additions to the terminal alkene can proceed to yield a range of functionalized products. These reactions are initiated by the attack of an electrophile on the electron-rich double bond.

Halogenation: The addition of halogens such as chlorine or bromine across the double bond would lead to the formation of a dihalogenated derivative.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HCl, HBr) would follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide to the internal carbon of the original double bond. youtube.com

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the alkene. Treatment with a borane (B79455) reagent followed by oxidation with hydrogen peroxide in a basic solution would yield a 1,4-pentanediol (B150768) derivative.

Cycloaddition Reactions

The terminal alkene can participate in cycloaddition reactions to form cyclic structures. These reactions are valuable for constructing ring systems in a stereocontrolled manner.

Diels-Alder Reaction: While the terminal alkene is a dienophile, its reactivity in Diels-Alder reactions would depend on the nature of the diene partner. Electron-withdrawing substituents on the dienophile can enhance reactivity.

1,3-Dipolar Cycloadditions: The alkene can react with 1,3-dipoles, such as nitrile oxides or azides, to form five-membered heterocyclic rings. nih.gov This approach is a powerful tool for the synthesis of various heterocyclic compounds. nih.gov

Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. wikipedia.orgorganic-chemistry.org It involves the redistribution of alkene fragments catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. wikipedia.orgorganic-chemistry.org

Ring-Closing Metathesis (RCM): If 2-Aminopent-4-en-1-ol hydrochloride is first derivatized to contain a second terminal alkene, intramolecular RCM can be employed to synthesize cyclic amines or alcohols. masterorganicchemistry.comsigmaaldrich.com This is a widely used strategy in the synthesis of nitrogen- and oxygen-containing heterocycles. masterorganicchemistry.comsigmaaldrich.com

Cross-Metathesis (CM): This intermolecular reaction involves the coupling of two different alkenes. masterorganicchemistry.comsigmaaldrich.comnih.gov Reacting this compound with another olefin in the presence of a suitable catalyst allows for chain elongation and the introduction of new functional groups. masterorganicchemistry.comsigmaaldrich.comnih.gov The efficiency of cross-metathesis is often dependent on the relative concentrations of the reacting partners. masterorganicchemistry.com

Table 1: Overview of Reactions at the Terminal Alkene

Reaction Type Reagents Potential Product
Halogenation X₂ (e.g., Cl₂, Br₂) 4,5-Dihalo-2-aminopentan-1-ol
Hydrohalogenation HX (e.g., HCl, HBr) 4-Halo-2-aminopentan-1-ol
Hydroboration-Oxidation 1. BH₃-THF 2. H₂O₂, NaOH 2-Aminopentane-1,4-diol
Diels-Alder Reaction Substituted Diene Substituted Cyclohexene Derivative
1,3-Dipolar Cycloaddition Nitrile Oxide (R-CNO) Isoxazoline Derivative
Ring-Closing Metathesis Grubbs' or Schrock Catalyst (on a diene substrate) Cyclic Amine or Alcohol
Cross-Metathesis Alkene (R'-CH=CH₂) + Catalyst New Alkene with Extended Chain

Transformations of the Primary Amine Functionality

The primary amine group in this compound is a key site for a wide range of chemical modifications. iu.edu These transformations are fundamental for peptide synthesis, the introduction of protecting groups, and the formation of more complex nitrogen-containing structures.

Amine Protection and Deprotection Strategies

Protecting the amine functionality is often a necessary step in multi-step syntheses to prevent unwanted side reactions.

Boc Protection: The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for amines. fishersci.co.uk The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk Deprotection is readily accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.uk

Cbz Protection: The benzyloxycarbonyl (Cbz) group is another widely used protecting group that is stable to a variety of reaction conditions but can be removed by catalytic hydrogenation.

Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, often employed in solid-phase peptide synthesis. thermofisher.com

Acylation, Alkylation, and Reductive Amination Reactions

These reactions allow for the elaboration of the primary amine into a variety of other functional groups.

Acylation: Primary amines readily react with acylating agents such as acid chlorides or anhydrides to form amides. iu.edu This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: The amine can be alkylated using alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Transition metal-catalyzed allylic alkylation is a more controlled method for introducing alkyl groups. researchgate.net

Reductive Amination: This powerful reaction involves the condensation of the amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. fishersci.co.uk Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride. fishersci.co.uk Palladium-catalyzed reactions have also been developed for allylic C-H amination. acs.orgnih.gov

Table 2: Common Transformations of the Primary Amine

Reaction Type Reagent(s) Product Functional Group
Boc Protection Di-tert-butyl dicarbonate (Boc₂O), Base Boc-protected Amine
Cbz Protection Benzyl chloroformate, Base Cbz-protected Amine
Fmoc Protection Fmoc-Cl or Fmoc-OSu, Base Fmoc-protected Amine
Acylation Acid Chloride (R-COCl) or Anhydride, Base Amide
Alkylation Alkyl Halide (R-X) Secondary/Tertiary Amine
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) Secondary/Tertiary Amine

Formation of Imines, Enamines, and Other Nitrogen-Containing Derivatives

The primary amine group in this compound is a key site for derivatization. It can readily react with carbonyl compounds to form imines or participate in nucleophilic substitution reactions to yield more complex nitrogen-containing structures.

The formation of an imine, or Schiff base, occurs through the acid-catalyzed reaction of a primary amine with an aldehyde or a ketone. This reversible reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. While specific studies detailing the formation of simple imines from this compound are not extensively documented in publicly available literature, the general mechanism is well-established in organic chemistry.

A notable example of the derivatization of the amino group is found in the synthesis of Toll-like receptor modulators. In a patented process, (R)-2-aminopent-4-en-1-ol hydrochloride is reacted with 2,4-dichloropyrido[3,2-d]pyrimidine (B1314816) in the presence of a base, N,N-diisopropylethylamine, in dioxane. This reaction leads to the formation of a secondary amine derivative, where the amino group of the pentenol has displaced one of the chlorine atoms on the pyrimidine (B1678525) ring. google.com This intermediate then undergoes further reaction with 2,4-dimethoxybenzylamine (B23717) to yield a complex pyrido[3,2-d]pyrimidine (B1256433) derivative. google.com

Reactant 1Reactant 2ReagentsProductReference
(R)-2-Aminopent-4-en-1-ol hydrochloride2,4-Dichloropyrido[3,2-d]pyrimidineN,N-Diisopropylethylamine, Dioxane(R)-2-((2-chloropyrido[3,2-d]pyrimidin-4-yl)amino)pent-4-en-1-ol google.com

This table illustrates a specific example of a nitrogen-containing derivative formed from (R)-2-aminopent-4-en-1-ol hydrochloride.

The formation of enamines, on the other hand, typically involves the reaction of a secondary amine with an aldehyde or ketone. As this compound is a primary amine, it would first need to be converted to a secondary amine before it could be used to form an enamine.

Heterocyclic Ring Annulation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a suitable precursor for the synthesis of various heterocyclic rings. The terminal alkene can also participate in cyclization reactions.

The aforementioned synthesis of a pyrido[3,2-d]pyrimidine derivative is a prime example of a heterocyclic ring annulation strategy. google.com In this multi-step synthesis, the amino group of (R)-2-aminopent-4-en-1-ol hydrochloride acts as a nucleophile, initiating the formation of a complex heterocyclic system. google.com The reaction demonstrates how this chiral building block can be incorporated into medicinally relevant scaffolds. google.com

While specific examples of other heterocyclic ring formations directly from this compound are not readily found in the surveyed literature, its structure suggests potential for the synthesis of five- and six-membered rings such as pyrrolidines and piperidines through intramolecular cyclization strategies, potentially after modification of the terminal alkene.

Modifications at the Primary Alcohol Group

The primary alcohol group in this compound offers another avenue for chemical modification, allowing for the introduction of various functional groups through esterification, etherification, oxidation, or substitution reactions.

Esterification of the primary alcohol can be achieved through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction would typically proceed under acidic conditions or in the presence of a coupling agent. The resulting ester would introduce a new R-COO- group to the molecule.

Etherification, the formation of an ether linkage (R-O-R'), can be accomplished via methods like the Williamson ether synthesis. This would involve deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Given the presence of the acidic hydrochloride, a base would be required to first neutralize the salt and then deprotonate the alcohol.

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to convert primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. The product of such a reaction would be 2-aminopent-4-enal hydrochloride.

Starting MaterialProductTypical Reagents
This compound2-Aminopent-4-enal hydrochloridePyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)

This table shows the potential oxidation product and common reagents for the conversion of the primary alcohol to an aldehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or sodium hypochlorite (B82951) in the presence of a catalyst, would be required to oxidize the primary alcohol directly to a carboxylic acid. This would yield 2-aminopent-4-enoic acid hydrochloride.

Starting MaterialProductTypical Reagents
This compound2-Aminopent-4-enoic acid hydrochloridePotassium permanganate (KMnO4), Jones reagent

This table illustrates the potential oxidation product and common reagents for the conversion of the primary alcohol to a carboxylic acid.

The hydroxyl group of the primary alcohol is a poor leaving group. Therefore, to undergo nucleophilic substitution, it must first be "activated" by converting it into a better leaving group. Common methods for activation include conversion to a tosylate, mesylate, or a halide. Once activated, the carbon atom becomes susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functionalities.

Tandem Reactions and Multi-Component Processes

The multiple functional groups within this compound make it an ideal candidate for tandem reactions and multi-component processes, where multiple bonds are formed in a single synthetic operation. Such strategies are highly efficient in building molecular complexity.

While specific examples of tandem or multi-component reactions prominently featuring this compound as the central component are not extensively reported, its structure lends itself to such synthetic designs. For instance, a reaction could be envisioned where the amine and alkene participate in a coordinated cyclization, or where the amine and alcohol react in a sequential manner with different electrophiles in a one-pot procedure. The synthesis of the pyrido[3,2-d]pyrimidine derivative mentioned earlier can be considered a multi-step, one-pot process that borders on a multi-component reaction, showcasing the utility of this compound in complex synthetic sequences. google.com

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 2-Aminopent-4-en-1-ol (B2433494) hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

1D NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum of 2-Aminopent-4-en-1-ol hydrochloride provides initial information on the number of distinct proton environments and their neighboring protons through chemical shifts and coupling constants. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups. sigmaaldrich.com

Illustrative ¹H and ¹³C NMR Data for this compound

Disclaimer: The following data is illustrative and represents expected chemical shifts and coupling constants for this compound based on known values for similar structural motifs. Actual experimental values may vary.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

PositionAtomIllustrative ¹H Chemical Shift (ppm), Multiplicity, Coupling Constant (J in Hz)Illustrative ¹³C Chemical Shift (ppm)
1CH₂OH3.65 (dd, J = 12.0, 4.5), 3.55 (dd, J = 12.0, 6.0)~63.5
2CHNH₂3.40 (m)~55.0
3CH₂2.45 (m)~35.0
4CH=CH₂5.85 (ddt, J = 17.0, 10.5, 6.5)~135.0
5CH=CH₂5.30 (d, J = 17.0), 5.25 (d, J = 10.5)~118.0

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-3 bonds). youtube.comyoutube.com For this compound, COSY would show correlations between the protons on C1 and C2, C2 and C3, C3 and C4, and C4 and C5, confirming the carbon backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netcolumbia.eduyoutube.com It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal at ~3.40 ppm would correlate with the carbon signal at ~55.0 ppm, assigning them to the C2 position. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). columbia.eduyoutube.com It is crucial for identifying quaternary carbons and for piecing together molecular fragments. For instance, the protons on C1 (CH₂OH) would show HMBC correlations to C2 and C3, further confirming the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. For this compound, NOESY can help in determining the relative stereochemistry at the C2 chiral center by observing through-space interactions between the C2 proton and other protons in the molecule.

The determination of the absolute configuration of the chiral center (C2) in this compound is a critical aspect of its characterization. NMR spectroscopy offers several methods to achieve this.

NMR Anisotropy Effects: Chiral derivatizing agents (CDAs), such as Mosher's acid (MTPA) or α-methoxy-α-phenylacetic acid (MPA), can be reacted with the amino and alcohol groups of the analyte to form diastereomers. nih.gov The phenyl group in these CDAs creates an anisotropic magnetic field, which influences the chemical shifts of nearby protons in the substrate differently for the two diastereomers. sigmaaldrich.com By analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons around the chiral center in the two diastereomeric derivatives, the absolute configuration can be determined. youtube.com

Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. researchgate.net By analyzing the coupling constants between the proton at the chiral center (C2-H) and the adjacent methylene (B1212753) protons (C1-H and C3-H), information about the preferred conformation of the molecule can be obtained. This conformational information, in conjunction with computational modeling, can aid in assigning the relative stereochemistry. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to confirm its molecular formula (C₅H₁₂ClNO).

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. By inducing fragmentation of the protonated molecule [M+H]⁺ and analyzing the masses of the resulting fragment ions, valuable structural information can be obtained, which complements the data from NMR spectroscopy.

Illustrative HRMS Fragmentation Data for 2-Aminopent-4-en-1-ol [M+H]⁺

Disclaimer: The following data is illustrative and represents a plausible fragmentation pattern for the protonated form of 2-Aminopent-4-en-1-ol. Actual fragmentation will depend on the specific ionization and collision conditions.

Table 2: Illustrative HRMS Fragmentation Data for 2-Aminopent-4-en-1-ol [M+H]⁺ (C₅H₁₂NO⁺)

m/z (Illustrative)Plausible FragmentFragment Lost
102.0913[M+H]⁺-
84.0808[C₅H₁₀N]⁺H₂O
71.0757[C₄H₉N]⁺CH₂OH
57.0600[C₃H₇N]⁺C₂H₄OH
44.0495[C₂H₆N]⁺C₃H₅OH

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

There are no published studies detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to investigate the electronic structure and reactivity of 2-Aminopent-4-en-1-ol (B2433494) hydrochloride. Such studies would be invaluable for predicting key properties like molecular orbital energies (HOMO/LUMO), electrostatic potential surfaces, and atomic charges. This information is fundamental to understanding the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. Without these foundational calculations, predictions of its chemical behavior remain reliant on empirical observations rather than theoretical models.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The conformational landscape of 2-Aminopent-4-en-1-ol hydrochloride has not been explored through molecular dynamics (MD) simulations. MD simulations would provide critical insights into the molecule's flexibility, preferred three-dimensional structures, and the stability of different conformers in various solvent environments. Furthermore, these simulations could elucidate the nature of intermolecular interactions, such as hydrogen bonding patterns between the aminopentenol molecules or with solvent molecules, which are crucial for understanding its bulk properties and behavior in solution.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Currently, there is no literature available on the computational prediction of spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) for this compound. Theoretical prediction of these parameters, followed by validation against experimental data, is a powerful method for confirming molecular structure and understanding the electronic transitions and vibrational modes within the molecule. The absence of such studies means that structural elucidation relies solely on experimental data without the corroborative and predictive power of computational chemistry.

Elucidation of Reaction Mechanisms and Transition State Analysis

Detailed mechanistic studies involving this compound, particularly those employing computational methods to map potential energy surfaces and analyze transition states, are absent from the scientific record. While the compound is mentioned as a reactant in synthetic procedures, the underlying mechanisms of these reactions have not been computationally elucidated. google.com For instance, studies on the cyclization behavior of analogous compounds to form pyrrolidine (B122466) rings have been noted, but specific transition state analyses for 2-Aminopent-4-en-1-ol itself are not available. smolecule.com Such analyses are essential for a deep understanding of reaction kinetics and for optimizing reaction conditions.

Computational Studies on Enantioselective Reaction Pathways

Given the chiral nature of 2-Aminopent-4-en-1-ol, computational studies on its enantioselective reaction pathways would be of significant interest. However, no research has been published in this area. These studies would involve calculating the energy barriers for reactions leading to different stereoisomers, providing a theoretical basis for designing or explaining the stereoselectivity of synthetic routes involving this chiral building block. The synthesis of specific enantiomers, such as (2R)-2-Aminopent-4-en-1-ol from D-allylglycine hydrochloride, has been reported, but the stereochemical outcomes have not been rationalized through computational models. whiterose.ac.uk

Applications As a Chiral Precursor in Advanced Organic Synthesis

Synthesis of Chiral Amino Acid and Peptide Analogues

The enantiopure backbone of 2-Aminopent-4-en-1-ol (B2433494) hydrochloride makes it an ideal starting material for the synthesis of non-canonical amino acids and their derivatives, which are crucial for developing novel peptides with enhanced properties. The primary alcohol can be oxidized to a carboxylic acid to form L-allylglycine (also known as (S)-2-aminopent-4-enoic acid), a non-proteinogenic amino acid.

These unnatural amino acids are used to introduce unique side chains that can modify the structure, stability, and biological activity of peptides. For instance, spin-labeled amino acids (SLAAs) are synthesized for use in biophysical studies to determine intermolecular distances and conformations in proteins. nih.gov The synthesis of such complex amino acids often starts from readily available chiral precursors. nih.gov The vinyl group of the allylglycine moiety derived from 2-Aminopent-4-en-1-ol hydrochloride can be further functionalized through various chemical transformations, including:

Cross-Metathesis: To introduce diverse side-chain structures.

Oxidation: To form corresponding oxo derivatives.

Reduction: To yield saturated side chains.

Nucleophilic Substitution: To introduce different functional groups.

This versatility allows for the creation of a wide array of amino acid analogues for incorporation into peptides, enabling the study of protein structure and function or the development of peptide-based therapeutics. One-pot protocols have been developed for the efficient synthesis of chiral N-protected α-amino acid-derived heterocycles, demonstrating the utility of such building blocks in creating complex structures with good yields and short reaction times. organic-chemistry.org

Table 1: Examples of Transformations for Synthesizing Amino Acid Analogues

Transformation TypeReagents/ConditionsResulting StructureApplication
Oxidation of Alcohole.g., Jones oxidation, TEMPO-mediated oxidationChiral α-amino acid (Allylglycine)Incorporation into peptides, further functionalization
Olefin Cross-MetathesisGrubbs' or Hoveyda-Grubbs' catalyst, alkene partnerAmino acid with modified side chainProbing enzyme active sites, creating novel peptide structures
Epoxidation/Ring Openingm-CPBA, followed by nucleophile (e.g., H₂O, NaN₃)γ,δ-Dihydroxy or azido-hydroxy amino acidsSynthesis of complex natural products, conformationally constrained peptides

Development of Enantiopure Heterocyclic Scaffolds

Heterocyclic compounds are central to medicinal chemistry and materials science. The development of enantiopure heterocyclic scaffolds is a key goal in drug discovery. This compound serves as a versatile starting point for synthesizing such scaffolds due to its multiple functional groups, which can participate in various cyclization strategies.

The amino and alcohol groups can react intramolecularly or with external reagents to form rings like pyrrolidines, piperidines, and oxazolidines. The terminal alkene provides a handle for ring-closing metathesis (RCM) or cycloaddition reactions. For example, a tandem sequence involving simple transformations on α-hydroxyaldehydes, which can be derived from compounds like 2-aminopent-4-en-1-ol, can rapidly generate complex enantiopure heterocyclic scaffolds. nih.gov These methods often leverage reactions like the borono-Mannich reaction and cross-metathesis to build molecular complexity efficiently. nih.gov

The synthesis of bicyclo[1.1.1]pentane (BCP)-containing amino acids, which are used as rigid scaffolds in medicinal chemistry, often employs a Strecker reaction with a chiral auxiliary on an aldehyde precursor. nih.gov The aldehyde can be generated from the primary alcohol of a chiral starting material like this compound, highlighting its potential in creating these unique three-dimensional structures. nih.gov The resulting amino group and the BCP core can then be further manipulated to produce complex heterocyclic systems. nih.gov

Utilization in the Preparation of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis relies heavily on the use of chiral ligands to control the stereochemical outcome of a reaction. Chiral amines and amino alcohols are foundational components of many successful ligands. enamine.netpsu.edu this compound provides an excellent chiral backbone for the synthesis of novel ligands.

The amino group can be readily converted into a phosphinoamine, a key functional group in many bidentate ligands used in transition-metal catalysis. rsc.orgresearchgate.net For instance, reaction with chlorodiphenylphosphine (B86185) (ClPPh₂) can generate aminophosphine (B1255530) ligands. rsc.orgresearchgate.net The alcohol and alkene functionalities offer additional sites for modification or coordination to a metal center, creating multidentate ligands that can enforce a specific geometry around the metal, leading to high enantioselectivity.

Research has demonstrated the synthesis of chiral bidentate aminophosphine ligands from easily accessible enantiopure amine building blocks. rsc.orgresearchgate.net These ligands have shown significant potential in rhodium-catalyzed asymmetric hydroformylation, achieving high regioselectivity and enantiomeric excesses up to 51%. rsc.orgresearchgate.net The ability to systematically modify the ligand structure, for example by changing the groups on the nitrogen or phosphorus atoms, allows for fine-tuning of the catalyst's performance for a specific reaction. rsc.orgresearchgate.net

Table 2: Potential Chiral Ligands Derived from this compound

Ligand TypeSynthetic ApproachPotential Catalytic ApplicationReference Concept
P,N-Ligand (Aminophosphine)Reaction of the amino group with R₂P-ClAsymmetric hydrogenation, hydroformylation rsc.orgresearchgate.net
N,O-Ligand (Amino alcohol)Direct use or protection of one groupAsymmetric addition of organozinc reagents to aldehydes enamine.net
P,N,O-Tridentate LigandPhosphinylation of the amine and coordination via the alcohol's oxygenVarious transition-metal catalyzed reactions enamine.netrsc.org

Role in Probing Biological Pathways Through Mechanistic Studies (e.g., Enzyme Substrate or Inhibitor Analogues in vitro studies)

Understanding biological pathways often requires the use of molecular probes that can interact with specific enzymes. Substrate analogues, which mimic the natural substrate of an enzyme, are powerful tools for studying enzyme mechanisms and for developing potent and selective inhibitors. taylorandfrancis.com this compound can be used to synthesize such analogues.

By modifying its structure, researchers can create compounds that bind to an enzyme's active site but are not processed, or that react irreversibly with an active site residue, leading to inhibition. For example, adenosine (B11128) sulfamate (B1201201) analogues have been developed as mechanism-based inhibitors for ubiquitin-activating enzymes (E1s). nih.gov These inhibitors work through a novel mechanism termed "substrate-assisted inhibition," where the inhibitor forms a covalent adduct with the ubiquitin-like protein, which then binds tightly to the enzyme's active site. nih.gov

The vinyl group in 2-aminopent-4-en-1-ol is particularly useful as it can act as a "warhead" for covalent inhibition or be modified to mimic different parts of a natural substrate. Analogues derived from this precursor could be used to study enzymes that process amino acids, such as transaminases or amino acid ligases. google.com For instance, a molecule designed from this scaffold could act as a competitive inhibitor by blocking the active site, or as a mechanism-based inactivator, providing valuable insights into the enzyme's catalytic cycle. nih.govrsc.org

Future Research Directions and Emerging Opportunities

Exploration of Novel and More Sustainable Synthetic Methodologies

The pursuit of green chemistry principles is a major driver in modern organic synthesis. patsnap.comuv.es Future research on 2-Aminopent-4-en-1-ol (B2433494) hydrochloride is expected to focus on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. u-szeged.hu

Current synthetic approaches to amino alcohols often involve multi-step processes with stoichiometric reagents. nih.gov Emerging research highlights several promising avenues for the greener synthesis of amino alcohols, which could be adapted for 2-Aminopent-4-en-1-ol hydrochloride. Biocatalysis, for instance, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govnih.gov The use of enzymes, such as transaminases and dehydrogenases, can enable the asymmetric synthesis of chiral amino alcohols from simple, non-chiral starting materials under mild, aqueous conditions. nih.govfrontiersin.org The enzymatic cascade conversion of diols to amino alcohols represents a particularly promising green route. rsc.org

Furthermore, the use of renewable feedstocks derived from biomass is a key aspect of sustainable chemistry. nih.govrsc.org Research into converting biomass-derived platform chemicals into valuable compounds like amino alcohols is gaining traction. rsc.org Another innovative approach is the use of visible-light photoredox catalysis, which can facilitate decarboxylative radical coupling reactions to form 1,2-amino alcohols in water at room temperature, offering a simple and mild production method. rsc.org The development of heterogeneous catalysts, such as zeolites, also presents an opportunity for more sustainable processes by enabling solvent-free reactions and easy catalyst recovery. scirp.org

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. google.comnih.gov For a valuable building block like this compound, these technologies hold the key to more reproducible and high-throughput production.

Continuous flow synthesis using microreactors has been shown to be effective for the synthesis of amino alcohols, often resulting in shorter reaction times and higher yields compared to batch processes. google.comacs.orgrsc.org The precise control over reaction parameters such as temperature, pressure, and stoichiometry in microreactors can lead to improved selectivity and reduced byproduct formation. acs.org Patents have been filed for the continuous flow synthesis of amino alcohols using microreactors, indicating a strong industrial interest in this technology. google.com

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can further streamline the synthesis of this compound and its derivatives. nih.govd-nb.info These platforms can be used for rapid reaction optimization, library synthesis for screening purposes, and on-demand production of the compound. The automated synthesis of protected α-amino aldehydes, which are precursors to vicinal amino alcohols, has already been demonstrated and could be adapted for the synthesis of this compound. nih.govd-nb.infobeilstein-journals.org

Development of Advanced Materials Based on this compound Derived Polymers

The unique bifunctional nature of this compound, possessing both an amino and a hydroxyl group, along with a reactive allyl group, makes it an attractive monomer for the synthesis of novel polymers with advanced properties.

One significant area of opportunity is in the development of biodegradable polymers. Poly(ester amide)s, for example, are a class of biodegradable polymers that can be synthesized from amino alcohols. nih.gov These materials are of great interest for biomedical applications such as tissue engineering and drug delivery due to their biocompatibility and tunable degradation rates. nih.govrsc.orgscilit.com The incorporation of the allyl functionality from this compound could allow for further cross-linking or functionalization of the resulting polymers, leading to materials with enhanced mechanical properties or the ability to conjugate biomolecules. nih.gov Research has also been conducted on biodegradable polymers based on polyvinyl alcohol complexed with amino acids, which could provide insights into developing new materials. tandfonline.com

The development of polymers from renewable resources is another key research direction. researchgate.net Investigating the polymerization of this compound, potentially in combination with other bio-based monomers, could lead to the creation of sustainable plastics and elastomers.

Expansion of the Chiral Auxiliaries and Catalysts Derived from this Core Structure

Chiral amino alcohols are well-established as versatile chiral auxiliaries and ligands in asymmetric synthesis. diva-portal.orgacs.orgrsc.org The structure of this compound provides a scaffold for the development of new and more effective chiral catalysts.

The amino and hydroxyl groups can coordinate to metal centers, while the chiral center can induce stereoselectivity in a variety of chemical transformations. rsc.orgpolyu.edu.hk Derivatives of this compound could be employed as ligands in catalytic asymmetric reactions such as the addition of diethylzinc (B1219324) to aldehydes, asymmetric reduction of ketones, and asymmetric Michael additions. rsc.orgrsc.org The allyl group offers a handle for further modification, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands to optimize their catalytic activity and enantioselectivity. organic-chemistry.org

Furthermore, the development of organocatalysts derived from amino alcohols is a rapidly growing field. rsc.org Simple primary β-amino alcohols have been shown to be effective organocatalysts for asymmetric reactions. rsc.org Exploring the potential of this compound and its derivatives as organocatalysts could open up new avenues for metal-free asymmetric synthesis.

Synergistic Approaches Combining Advanced Experimental Techniques with Multiscale Computational Modeling

The combination of advanced experimental techniques with computational modeling offers a powerful approach to accelerate the development and understanding of chemical processes involving this compound.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and guide the design of new catalysts. tandfonline.comacs.orgresearchgate.net For instance, DFT studies have been used to investigate the mechanism of N-alkylation of amino derivatives with alcohols, which is relevant to the synthesis and modification of this compound. acs.orgresearchgate.net Computational modeling can also be used to understand the structure-property relationships of polymers derived from this amino alcohol.

Synergistic approaches that combine high-throughput experimentation, enabled by automated synthesis platforms, with computational screening can rapidly identify optimal reaction conditions and novel catalyst structures. This integrated approach can significantly reduce the time and resources required for research and development, paving the way for the rapid discovery of new applications for this compound.

Q & A

Basic Research Questions

Q. How to synthesize 2-Aminopent-4-en-1-ol hydrochloride with high purity for biochemical assays?

  • Methodology :

  • Reductive Amination : React pent-4-enal with ammonia under hydrogenation (H₂, Pd/C catalyst) to form the amine intermediate. Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol .
  • Purification : Use recrystallization in ethanol/diethyl ether or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the compound. Confirm purity via HPLC (>98%) and elemental analysis (C, H, N, Cl) .
    • Critical Parameters : Maintain inert atmosphere (N₂/Ar) during synthesis to prevent oxidation of the alkene moiety.

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H NMR (D₂O, 400 MHz) to confirm alkene protons (δ 5.2–5.8 ppm, doublet) and amine/OH protons (δ 3.1–3.5 ppm). ¹³C NMR for carbonyl/alkene carbons .
  • IR : Peaks at ~3350 cm⁻¹ (N-H/O-H stretch) and 1640 cm⁻¹ (C=C stretch) .
  • Mass Spectrometry : ESI-MS in positive mode for [M+H]⁺ ion (calc. m/z 136.1 for free base) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., receptor binding vs. enzyme inhibition)?

  • Analysis Framework :

  • Purity Verification : Use LC-MS to rule out impurities (e.g., residual solvents, byproducts) that may confound assays .
  • Assay Conditions : Test activity under varied pH (5.0–7.4), ionic strength, and co-solvents (DMSO vs. aqueous buffer). For example, receptor binding may decline >20% at pH <6 due to protonation of the amine group .
  • Data Normalization : Cross-reference with positive controls (e.g., serotonin receptor agonists) to calibrate results .
    • Case Study : Inconsistent dopamine pathway modulation () may stem from differential cell-line expression of transporters (e.g., HEK293 vs. neuronal cells).

Q. What strategies optimize this compound for in vivo pharmacokinetic studies?

  • Methodological Steps :

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 4-Amino-1-pentanol-d4 hydrochloride) for tracer studies using LC-MS/MS quantification .
  • Solubility Enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to improve bioavailability. Measure solubility via shake-flask method (logP ~0.8) .
  • Ethical Compliance : Adhere to OECD Guidelines 420/423 for acute toxicity profiling prior to animal trials.

Q. How to design experiments probing the compound’s stability under physiological conditions?

  • Protocol :

  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>150°C indicates solid-state stability) .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC; alkene hydrolysis to diol is a common pathway.
  • Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours UV/Vis exposure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.